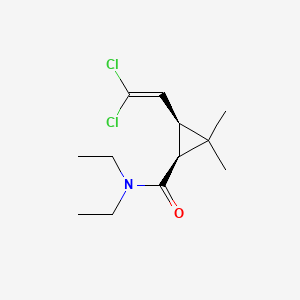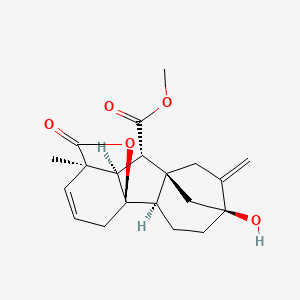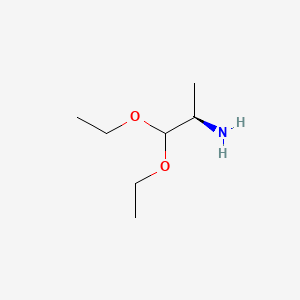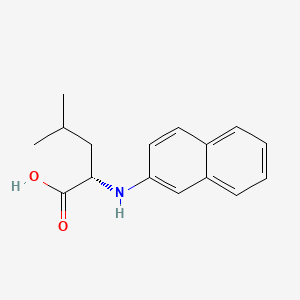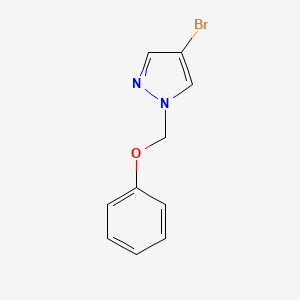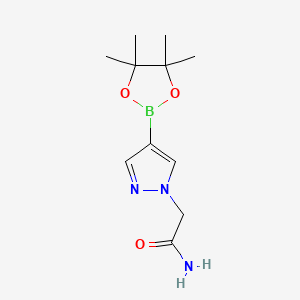![molecular formula C13H13O6S- B569097 2-[5-Acetyloxy-2-(hydroxymethyl)-1,3-oxathiolan-2-yl]benzoate CAS No. 146726-76-3](/img/structure/B569097.png)
2-[5-Acetyloxy-2-(hydroxymethyl)-1,3-oxathiolan-2-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-Acetyloxy-2-(hydroxymethyl)-1,3-oxathiolan-2-yl]benzoate, also known as 5-acetoxy-2-hydroxymethyl-1,3-oxathiolan-2-ylbenzoate, is a chemical compound that has been used in various scientific research applications. It is a synthetic compound that has been found to have various biochemical and physiological effects.
Mécanisme D'action
2-[5-Acetyloxy-2-(hydroxymethyl)-1,3-oxathiolan-2-yl]benzoate acts as an inhibitor of the enzyme acetylcholinesterase by binding to it and preventing it from breaking down the neurotransmitter acetylcholine. It also acts as an inhibitor of the enzyme carbonic anhydrase by binding to it and preventing it from regulating pH in the body. It also acts as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
2-[5-Acetyloxy-2-(hydroxymethyl)-1,3-oxathiolan-2-yl]benzoate has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to increased alertness, improved memory and learning, and improved mood. It has also been shown to increase the levels of carbon dioxide in the body, which can lead to increased blood pressure and improved oxygen delivery to the tissues. It has also been shown to increase the metabolism of drugs and other compounds, which can lead to improved drug efficacy and reduced side effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-[5-Acetyloxy-2-(hydroxymethyl)-1,3-oxathiolan-2-yl]benzoate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is commercially available. Another advantage is that it is relatively stable and can be stored for long periods of time. A limitation is that it is expensive and can be difficult to obtain in large quantities.
Orientations Futures
There are several potential future directions for 2-[5-Acetyloxy-2-(hydroxymethyl)-1,3-oxathiolan-2-yl]benzoate. One potential direction is to further study its biochemical and physiological effects, such as its effects on memory and learning. Another potential direction is to explore its potential therapeutic applications, such as its use as an inhibitor of acetylcholinesterase in Alzheimer's disease. Other potential directions include exploring its potential use as an inhibitor of carbonic anhydrase in glaucoma, and its potential use as a substrate for cytochrome P450 in drug metabolism.
Méthodes De Synthèse
2-[5-Acetyloxy-2-(hydroxymethyl)-1,3-oxathiolan-2-yl]benzoate is synthesized by the reaction of 2-[5-Acetyloxy-2-(hydroxymethyl)-1,3-oxathiolan-2-yl]benzoatehydroxymethyl-1,3-oxathiolan-2-ylbenzoic acid with sodium benzoate in the presence of an acid catalyst. The reaction is done in an aqueous solution at a temperature of 60-70°C. The reaction is complete in about 6-7 hours and yields a white crystalline product.
Applications De Recherche Scientifique
2-[5-Acetyloxy-2-(hydroxymethyl)-1,3-oxathiolan-2-yl]benzoate has been used in various scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used as an inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been used as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.
Propriétés
IUPAC Name |
2-[5-acetyloxy-2-(hydroxymethyl)-1,3-oxathiolan-2-yl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O6S/c1-8(15)18-11-6-20-13(7-14,19-11)10-5-3-2-4-9(10)12(16)17/h2-5,11,14H,6-7H2,1H3,(H,16,17)/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDHVLHOBYRMFW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CSC(O1)(CO)C2=CC=CC=C2C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13O6S- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


